molecular formula C7H11IN2 B572879 1-Butyl-5-iodopyrazole CAS No. 1345471-61-5

1-Butyl-5-iodopyrazole

Cat. No.: B572879
CAS No.: 1345471-61-5
M. Wt: 250.083
InChI Key: GTXVZUDUDAVKOQ-UHFFFAOYSA-N
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Description

1-Butyl-5-iodopyrazole is a heterocyclic organic compound with the molecular formula C7H11IN2. It is a derivative of pyrazole, characterized by the presence of an iodine atom at the 5-position and a butyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-iodopyrazole can be synthesized through several methods. One common approach involves the iodination of 1-butylpyrazole. This can be achieved by reacting 1-butylpyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-iodopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents.

    Coupling Reactions: Palladium catalysts, boronic acids, alkynes.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-Butyl-5-iodopyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-5-iodopyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through binding or covalent modification. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

  • 1-Butyl-3-iodopyrazole
  • 1-Butyl-4-iodopyrazole
  • 1-Butyl-5-bromopyrazole
  • 1-Butyl-5-chloropyrazole

Comparison: 1-Butyl-5-iodopyrazole is unique due to the position of the iodine atom, which influences its reactivity and chemical properties. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity in substitution and coupling reactions due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond .

Biological Activity

1-Butyl-5-iodopyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound possesses an iodine atom at the 5-position of the pyrazole ring, which is crucial for its biological interactions. The butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound's structure allows it to participate in various binding interactions with enzymes and receptors, influencing their activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through:

  • Hydrogen Bonding : The presence of the iodine atom facilitates hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The butyl group enhances hydrophobic interactions, aiding in binding affinity to biological targets.

These interactions are essential for understanding the compound's therapeutic potential and mechanisms underlying its effects on various biological systems.

Biological Activity Overview

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Pyrazoles have been investigated for their potential to inhibit inflammatory pathways.
  • Anticancer Properties : Certain pyrazoles are being explored as inhibitors of cancer-related enzymes, such as dihydroorotate dehydrogenase (DHODH), which plays a role in nucleotide synthesis in rapidly dividing cells .

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compound2032 µg/mL
Control (Ampicillin)2516 µg/mL

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism through which the compound may exert anti-inflammatory effects.

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control15001200
This compound800600

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. The iodine atom's presence has been linked to enhanced reactivity and selectivity in biological assays. For instance, derivatives with varied alkyl substitutions have shown differential activity profiles against specific targets, emphasizing the importance of structural modifications in optimizing biological effects .

Properties

IUPAC Name

1-butyl-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXVZUDUDAVKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718448
Record name 1-Butyl-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-61-5
Record name 1-Butyl-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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